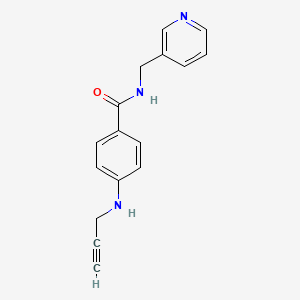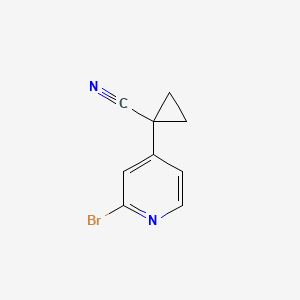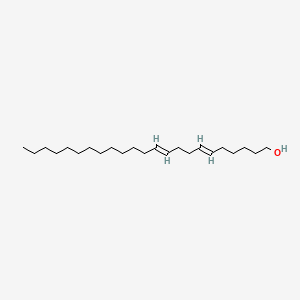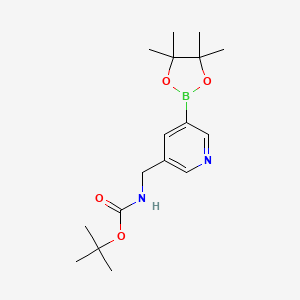
(3-(Trifluorométhyl)benzyl)hydrazine dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride has a wide range of scientific research applications:
Méthodes De Préparation
The synthesis of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride typically involves the reaction of (3-(Trifluoromethyl)benzyl)hydrazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the reaction is carried out at room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Analyse Des Réactions Chimiques
(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like bromine, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity . The pathways involved in its mechanism of action include enzyme inhibition and protein modification, which can affect various biochemical processes .
Comparaison Avec Des Composés Similaires
(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can be compared with other similar compounds such as:
(3-(Trifluoromethyl)phenyl)methylhydrazine: This compound has a similar structure but lacks the dihydrochloride salt form.
(3-(Trifluoromethyl)benzyl)amine: This compound has an amine group instead of a hydrazine group, leading to different chemical properties and reactivity.
The uniqueness of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse scientific research applications .
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYOOXHNAWDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)
![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)



![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)



